1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, characterized by its unique structure that includes a fluorobenzyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the Van Leusen Imidazole Synthesis, which allows the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC) . This reaction can be performed under basic conditions, and the aldimine can be generated in situ by condensation of an amine with an aldehyde . Another method involves a copper-catalyzed multicomponent reaction, which provides high yields and simple reaction conditions .
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe for detecting iron ions by undergoing a reaction that results in fluorescence emission . The compound’s ability to bind to DNA and other biomolecules also contributes to its biological activities .
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
Astemizole: A compound with a similar benzimidazole core but with additional functional groups, used as an antihistamine.
Phenanthroimidazole-thiadiazole hybrid derivatives: These compounds also contain an imidazole ring and are known for their fluorescence properties.
The uniqueness of this compound lies in its specific fluorobenzyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFCHRGTJVMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359409 |
Source
|
Record name | ST093799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100460-87-5 |
Source
|
Record name | ST093799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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